LY3104607 is a synthetic compound that serves as a selective agonist for the G protein-coupled receptor 40 (GPR40), which plays a significant role in glucose-dependent insulin secretion. This compound has garnered attention for its potential application in treating type 2 diabetes mellitus due to its ability to enhance insulin secretion in response to elevated glucose levels. The development of LY3104607 was driven by the need for effective oral medications that could be administered once daily, exhibiting optimized pharmacokinetic properties.
LY3104607, identified by the chemical registry number 1795232-22-2, belongs to the class of triazolopyridine acid derivatives. These compounds are characterized by their fused heterocycles, specifically incorporating spiropiperidine and tetrahydroquinoline structures. The modifications made during its synthesis aimed to improve pharmacokinetic profiles and reduce issues related to N-dealkylation and O-dealkylation .
The synthesis of LY3104607 involves several key steps:
The primary products of these synthetic routes are triazolopyridine acid derivatives, which exhibit unique pharmacological properties, making them suitable candidates for further medicinal development.
The molecular structure of LY3104607 features a triazolopyridine core fused with a spiropiperidine moiety. This design enhances its interaction with GPR40, facilitating its role as an agonist. The specific arrangement of atoms and functional groups contributes to its pharmacological efficacy and bioavailability.
LY3104607 undergoes various chemical reactions that enhance its utility in medicinal chemistry:
These reagents are essential for achieving high yields and purities during synthesis.
LY3104607 acts as a selective agonist of G protein-coupled receptor 40 (GPR40). Its mechanism involves:
LY3104607 has several notable applications:
GPR40 (also known as FFAR1 or free fatty acid receptor 1) is a Gq protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. This receptor acts as a nutrient sensor, activated by dietary medium- and long-chain free fatty acids. Upon activation, GPR40 potentiates glucose-dependent insulin secretion (GDIS) by enhancing intracellular calcium flux in pancreatic β-cells exclusively during hyperglycemic conditions. Simultaneously, it stimulates the release of incretin hormones (GLP-1 and GIP) from intestinal L-cells, which further augments insulin secretion and suppresses appetite via the gut-brain axis [3] [6]. This dual mechanism enables glucose-lowering effects with a minimized risk of hypoglycemia—a significant advantage over insulin secretagogues like sulfonylureas [3] [8].
The glucose-dependent action of GPR40 addresses a core pathophysiological defect in T2DM: impaired insulin secretion during hyperglycemia without disrupting basal insulin release. Clinically, this translates to robust glycemic control (HbA1c reductions up to 1.12%) without hypoglycemia, as demonstrated by the phase III trial of the agonist TAK-875 [6]. Additionally, GPR40 activation enhances β-cell function and mass in rodent models, suggesting potential disease-modifying effects beyond symptomatic glucose control [7] [8]. With over 537 million global T2DM cases and 90% attributed to β-cell dysfunction, GPR40 represents a mechanistically novel insulin-sensitizing target [3] [4].
The therapeutic potential of GPR40 was first established in 2003, when endogenous fatty acids were identified as ligands. Early agonists like TAK-875 (partial agonist) and AMG 837 (AgoPAM agonist) demonstrated potent glucose-lowering in preclinical models and progressed to clinical trials [6] [8]. However, TAK-875 was terminated in Phase III (2013) due to idiosyncratic hepatotoxicity (2.7% incidence of ALT elevation), later attributed to acyl glucuronide metabolites and hepatobiliary transporter inhibition rather than GPR40 itself [3] [6]. Subsequent efforts focused on optimizing pharmacokinetics and mitigating toxicity risks. LY3104607 emerged as a next-generation candidate with structural innovations to lower lipophilicity and metabolic liabilities, supporting once-daily dosing [1] [4].
Compound | Developer | Agonist Type | Status | Key Advancement |
---|---|---|---|---|
TAK-875 (fasiglifam) | Takeda | Partial | Terminated (Phase III) | First clinical proof-of-concept (HbA1c ↓1.12%) |
AMG 837 | Amgen | AgoPAM | Discontinued | Dual β-cell + incretin activation |
LY2881835 | Eli Lilly | Partial | Preclinical | Spiropiperidine scaffold |
LY3104607 | Eli Lilly | Partial | Preclinical | Triazolopyridine acid; optimized PK |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7